molecular formula C16H20ClF2N5O B10930374 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B10930374
M. Wt: 371.81 g/mol
InChI Key: RWQGYTHKOPWZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is a complex organic compound that features both chlorinated and fluorinated functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloromethyl group: This step involves chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the difluoromethyl group: This can be introduced using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).

    Coupling reactions: The final step involves coupling the two pyrazole derivatives through a suitable linker, often using amide bond formation techniques with reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Chlorinated pyrazoles: Compounds like 4-chloro-3-methyl-1H-pyrazole.

    Fluorinated pyrazoles: Compounds such as 3-(difluoromethyl)-1H-pyrazole.

Uniqueness

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is unique due to the presence of both chlorinated and fluorinated groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H20ClF2N5O

Molecular Weight

371.81 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C16H20ClF2N5O/c1-10-12(17)8-23(21-10)7-3-6-20-14(25)9-24-13-5-2-4-11(13)15(22-24)16(18)19/h8,16H,2-7,9H2,1H3,(H,20,25)

InChI Key

RWQGYTHKOPWZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)CN2C3=C(CCC3)C(=N2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.